(2-Cyanoethyl)methyldiethoxysilane
Overview
Description
(2-Cyanoethyl)methyldiethoxysilane is an organosilicon compound with the molecular formula C8H17NO2Si. It is commonly used in various industrial and research applications due to its unique chemical properties. The compound is characterized by the presence of a cyanoethyl group attached to a silicon atom, which is further bonded to two ethoxy groups and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)methyldiethoxysilane typically involves the reaction of methylchlorosilane with cyanoethyl alcohol in the presence of a base. The reaction proceeds through the substitution of the chlorine atom with the cyanoethyl group, followed by the addition of ethoxy groups to the silicon atom. The reaction conditions generally include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified using distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Cyanoethyl)methyldiethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
(2-Cyanoethyl)methyldiethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of (2-Cyanoethyl)methyldiethoxysilane involves the formation of strong covalent bonds with various substrates. The cyanoethyl group provides a reactive site for further chemical modifications, while the ethoxy groups facilitate the formation of siloxane bonds. These properties make the compound highly versatile for various applications .
Comparison with Similar Compounds
Similar Compounds
- (2-Cyanoethyl)triethoxysilane
- (2-Cyanoethyl)methyldimethoxysilane
- (2-Cyanoethyl)trimethoxysilane
Uniqueness
Compared to similar compounds, (2-Cyanoethyl)methyldiethoxysilane offers a unique combination of reactivity and stability. The presence of both cyanoethyl and ethoxy groups allows for a wide range of chemical modifications and applications. Additionally, its specific molecular structure provides distinct advantages in terms of bond formation and compatibility with various substrates .
Properties
IUPAC Name |
3-[diethoxy(methyl)silyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSZNKWGCBRYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCC#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922728 | |
Record name | 3-[Diethoxy(methyl)silyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-11-4 | |
Record name | 3-(Diethoxymethylsilyl)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-(diethoxymethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Cyanoethyl)methyldiethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3-(diethoxymethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[Diethoxy(methyl)silyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(diethoxymethylsilyl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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